(4-Methylisoquinolin-1-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(4-methylisoquinolin-1-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-6-12-11(7-13)10-5-3-2-4-9(8)10;/h2-6,13H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGCMMKRXYVTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=CC=CC=C12)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylisoquinolin-1-yl)methanol hydrochloride typically involves the reaction of 4-methylisoquinoline with formaldehyde in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Methylisoquinolin-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylisoquinoline-1-carboxylic acid.
Reduction: Formation of 4-methylisoquinolin-1-ylmethanol.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Pharmacological Investigations
Research indicates that (4-Methylisoquinolin-1-yl)methanol hydrochloride exhibits potential biological activity, acting as a biochemical probe to study various biological systems. Its mechanism of action may involve interactions with specific molecular targets, influencing enzymatic activities and receptor functions.
Case Study : A study investigated the compound's effects on cyclin D1 inhibition in colon cancer cells. The results demonstrated that derivatives of isoquinoline, including this compound, could significantly reduce cell proliferation by modulating cell cycle regulators such as p21 Wif1/Cip1, indicating its potential as an anticancer agent .
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex isoquinoline derivatives with enhanced biological activities.
Synthesis Example : In industrial applications, large-scale batch reactions optimize conditions for yield and purity through techniques like recrystallization and chromatography. This approach allows for the efficient production of derivatives that can be tested for various pharmacological properties .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes, which is crucial for drug development. For instance, research has shown that isoquinoline derivatives can act as inhibitors of methionine S-adenosyltransferase, an enzyme implicated in cancer metabolism .
Comparative Analysis of Biological Activities
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (4-Methylisoquinolin-1-yl)methanol | Isoquinoline derivative | Anticancer, Enzyme inhibition |
| 6-chloroquinoline | Quinoline | Antimicrobial |
| 4-piperidone | Bicyclic | Neuroactive |
| Methoxyphenol | Methanol derivative | Antioxidant |
This table highlights the unique properties of this compound compared to other compounds with similar structures.
Toxicological Studies
Preliminary toxicological assessments indicate that this compound has a favorable safety profile. Studies from the US EPA's ToxValDB database provide insights into its human health toxicity data, suggesting low toxicity at therapeutic doses .
Mechanism of Action
The mechanism of action of (4-Methylisoquinolin-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Comparison
The following compounds are analyzed for comparison based on heterocyclic cores, substituents, and salt formation:
Key Observations:
- This contrasts with the smaller, electron-rich imidazole ring (), which may exhibit stronger basicity due to its nitrogen atoms . The amino acid ester () introduces a flexible aliphatic chain and ester group, enabling diverse hydrogen-bonding motifs compared to rigid aromatic systems .
- Substituent Effects: Methanol substituents in all compounds enhance polarity and hydrogen-bonding capacity. In the target compound, the methanol at the 1-position of isoquinoline may participate in intermolecular interactions, similar to the tyrosine derivative’s methanol-mediated 3D network .
- Salt Formation and Solubility: Hydrochloride salts improve aqueous solubility. The basicity of the heterocycle (e.g., isoquinoline vs. imidazole) influences salt stability.
2.2 Hydrogen Bonding and Crystallization
- Target Compound: While direct data are absent, the methanol group likely facilitates hydrogen bonds, as seen in ’s tyrosine derivative, which forms a 3D network via C–H···O and O–H···Cl interactions .
- Imidazole Derivative (): Limited hydrogen-bonding data, but the imidazole ring’s nitrogen atoms may engage in N–H···Cl interactions, contrasting with the isoquinoline’s aromatic C–H donors .
2.3 Analytical Characterization
- Target Compound : Likely requires HPLC for purity analysis (as in ) and FTIR to confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .
- Tyrosine Derivative () : Characterized via X-ray crystallography, revealing hydrogen-bonding motifs. Similar methods could apply to the target compound .
Research Findings and Implications
- Pharmaceutical Relevance: Isoquinoline derivatives often exhibit higher metabolic stability than imidazoles due to aromatic rigidity, making the target compound a promising candidate for drug development.
- Crystallization Challenges: The methanol group’s position in the target compound may complicate crystallization compared to the tyrosine derivative, where methanol acts as a solvent .
- Synthonic Engineering : Insights from ’s hydrogen-bonding networks could guide co-crystal design to enhance bioavailability.
Biological Activity
(4-Methylisoquinolin-1-yl)methanol hydrochloride, a compound with the CAS number 2126159-72-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 4-methylisoquinoline with formaldehyde in the presence of hydrochloric acid. This method allows for the formation of the desired hydrochloride salt, enhancing its solubility and stability for biological assays.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly antimicrobial and anticancer properties. The compound's effectiveness against various pathogens has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
| Candida albicans | 0.25 | 0.5 |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Candida albicans and Staphylococcus aureus .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : It is suggested that the compound disrupts membrane integrity, which is crucial for maintaining cellular homeostasis.
- Inhibition of DNA Synthesis : Some studies propose that it could inhibit DNA synthesis by interacting with essential enzymes involved in replication.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A study assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with an MIC of 0.5 mg/mL, indicating potential as a therapeutic agent against resistant strains .
- Anticancer Properties : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values were found to be 15 µg/mL and 20 µg/mL respectively, suggesting significant antiproliferative activity .
Q & A
Q. What synthetic routes are commonly employed for (4-Methylisoquinolin-1-yl)methanol hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between isoquinoline derivatives and methylating agents, followed by methanol functionalization. For example, indole-based analogs (e.g., {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride) are synthesized via reactions of indole derivatives with aryl halides/aldehydes, as described in . To optimize purity, use column chromatography (e.g., silica gel) with methanol/chloroform gradients and validate via HPLC (retention behavior modeling as in , Fig. 2) . Confirm purity using NMR (¹H/¹³C) and mass spectrometry (MS), referencing spectral databases in for tetrahydroisoquinoline analogs .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for isoquinoline) and methyl/methanol groups (δ 2.5–4.5 ppm). Compare with tetrahydroisoquinoline analogs in .
- FTIR : Detect O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches. Calibrate using metformin hydrochloride methanol solutions (, Table 1) .
- MS (ESI) : Look for [M+H]⁺ or [M+Cl]⁻ ions. provides an example for ranitidine impurities, where accurate mass (±0.001 Da) confirms molecular formulas .
Q. What are the key stability considerations for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 150–200°C for similar hydrochlorides in ) .
- pH Stability : Test solubility in buffered solutions (pH 3–9) via UV-Vis spectroscopy, referencing ’s methanol-based protocols .
- Light Sensitivity : Store in amber vials at +5°C (as in ) and monitor photodegradation via HPLC .
Advanced Research Questions
Q. How can contradictory data on biological activity or reactivity be resolved for this compound?
- Short vs. Long-Term Effects : For bioactivity studies, differentiate acute (1-week) and chronic (12-month) exposure, as demonstrated in presenteeism research (: β=-0.24 for long-term performance decline) .
- Resource Conservation Theory (COR) : Assess whether conflicting results arise from resource depletion (e.g., catalyst/energy overuse in synthesis). Use structural equation modeling (SEM) to test mediation effects (e.g., effort exertion as a mediator in ) .
- Dose-Response Curves : Replicate studies with gradient concentrations (e.g., 10–100 µM) to identify non-linear effects.
Q. What computational strategies are effective for predicting interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Preparation : Retrieve protein structures (PDB) and optimize protonation states at pH 7.4.
- Binding Affinity : Compare with isoquinoline analogs in , where hydrophobic interactions dominate .
- Validation : Cross-reference with experimental binding assays (e.g., SPR or ITC) for ΔG calculations. suggests docking studies to resolve specificity .
Q. How can degradation products or impurities be systematically identified and quantified?
- Methodological Answer : Follow pharmaceutical impurity profiling ():
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- LC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Reference ranitidine impurity protocols in (e.g., [M+H]⁺=191.07) .
- Quantification : Calibrate against EP/USP reference standards (e.g., ’s MM0081.28) .
Data Contradiction Analysis Framework
Q. What statistical approaches are recommended for reconciling conflicting spectroscopic or bioassay data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) and apply random-effects models to account for heterogeneity .
- PCA/PLS-DA : Use multivariate analysis (SIMCA) to isolate variables causing discrepancies (e.g., solvent polarity in NMR).
- Bootstrapping : Test robustness of SEM results () with 1,000 resamples to confirm indirect effects (e.g., p<0.05 for effort exertion mediation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
